molecular formula C14H16 B14665696 1-Methyl-2-propylnaphthalene CAS No. 39036-65-2

1-Methyl-2-propylnaphthalene

Cat. No.: B14665696
CAS No.: 39036-65-2
M. Wt: 184.28 g/mol
InChI Key: OBDGBXBPFKTXOQ-UHFFFAOYSA-N
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Description

1-Methyl-2-propylnaphthalene is an organic compound with the molecular formula C₁₄H₁₆ and a molecular weight of 184.2768 g/mol . It is a derivative of naphthalene, where a methyl group and a propyl group are substituted at the first and second positions, respectively. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-propylnaphthalene can be synthesized through Friedel-Crafts alkylation, where naphthalene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-propylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding naphthoquinones.

    Reduction: Catalytic hydrogenation can reduce the aromatic ring to form tetrahydronaphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Nitro, sulfo, or halogenated naphthalene derivatives.

Scientific Research Applications

1-Methyl-2-propylnaphthalene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its aromatic structure, which can interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-2-propylnaphthalene involves its interaction with molecular targets through its aromatic ring. The compound can undergo electrophilic aromatic substitution reactions, allowing it to form covalent bonds with various electrophiles. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-Methyl-2-ethylnaphthalene
  • 1-Methyl-2-butylnaphthalene
  • 2-Methyl-1-propylnaphthalene

Comparison: 1-Methyl-2-propylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to 1-Methyl-2-ethylnaphthalene and 1-Methyl-2-butylnaphthalene, the propyl group provides a different steric and electronic environment, affecting its reactivity in substitution and oxidation reactions. Additionally, the position of the methyl and propyl groups in this compound distinguishes it from 2-Methyl-1-propylnaphthalene, leading to variations in their chemical behavior and applications.

Properties

CAS No.

39036-65-2

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

1-methyl-2-propylnaphthalene

InChI

InChI=1S/C14H16/c1-3-6-12-9-10-13-7-4-5-8-14(13)11(12)2/h4-5,7-10H,3,6H2,1-2H3

InChI Key

OBDGBXBPFKTXOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC=CC=C2C=C1)C

Origin of Product

United States

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